molecular formula C20H20N2O3S B2944673 (5-(Furan-2-yl)isoxazol-3-yl)(7-(o-tolyl)-1,4-thiazepan-4-yl)methanone CAS No. 1795357-34-4

(5-(Furan-2-yl)isoxazol-3-yl)(7-(o-tolyl)-1,4-thiazepan-4-yl)methanone

Cat. No. B2944673
M. Wt: 368.45
InChI Key: BLOCXNAOIHLUAK-UHFFFAOYSA-N
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Description

Typically, a description of a chemical compound includes its systematic name, molecular formula, and molecular weight. The systematic name is based on the rules of the International Union of Pure and Applied Chemistry (IUPAC). The molecular formula represents the number and type of atoms in a molecule, and the molecular weight is the sum of the atomic weights of all atoms in the molecule.



Synthesis Analysis

This involves the study of how the compound is synthesized. It includes the reactants used, the conditions under which the reaction occurs, and the yield of the product.



Molecular Structure Analysis

This involves determining the arrangement of atoms within a molecule and the bonds between them. Techniques such as X-ray crystallography, nuclear magnetic resonance (NMR), and electron microscopy are often used.



Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes identifying the reactants and products, the conditions under which the reaction occurs, and the mechanism of the reaction.



Physical And Chemical Properties Analysis

This involves studying properties such as the compound’s melting point, boiling point, solubility, and reactivity.


Scientific Research Applications

Catalytic Processes and Synthesis Methods

  • Phosphomolybdic acid has been identified as an efficient catalyst for synthesizing trans-4,5-disubstituted cyclopentenone derivatives from furan-2-yl(phenyl)methanol through the aza-Piancatelli rearrangement. This process is noted for its good yields, high selectivity, and short reaction times, indicating its utility in organic synthesis and potential pharmaceutical applications (B. Reddy et al., 2012).

  • In another study, In(OTf)3-catalyzed tandem aza-Piancatelli rearrangement/Michael reaction was utilized to synthesize 3,4-dihydro-2H-benzo[b][1,4]thiazine and oxazine derivatives from furan-2-yl(phenyl)methanol derivatives. This methodology stands out for its good yields, high selectivity, and the advantage of low catalyst loading, demonstrating its relevance in developing novel heterocyclic compounds with potential biological activities (B. Reddy et al., 2012).

Potential Bioactive Compound Synthesis

  • Research on the synthesis of potentially bioactive compounds from visnaginone explored the chemical transformation of 5-acetyl-6-hydroxy-4-methoxybenzo[b]furan derivatives. The study provided a pathway to create a variety of compounds, such as chalcones, pyrazoline, and isoxazoline derivatives, indicating the versatility of furan derivatives in synthesizing bioactive molecules with possible pharmaceutical applications (O. M. Abdel Hafez et al., 2001).

  • A study on the microwave-assisted synthesis of novel pyrazoline derivatives, including 1-(4-chlorophenyl)-3-(4-substituted phenyl)-5-(5-(4-nitrophenyl) furan-2-yl)-4,5-dihydro-1H-pyrazole, highlighted the efficiency of this method in yielding high antiinflammatory and antibacterial activities. This research underscores the potential of furan derivatives in developing new therapeutic agents through an environmentally friendly and time-efficient synthesis process (P. Ravula et al., 2016).

Safety And Hazards

This involves identifying any risks associated with handling or exposure to the compound. It includes toxicity information and recommended safety precautions.


Future Directions

This involves discussing potential areas for future research. For a chemical compound, this could include potential applications, further studies into its properties, or development of new synthesis methods.


properties

IUPAC Name

[5-(furan-2-yl)-1,2-oxazol-3-yl]-[7-(2-methylphenyl)-1,4-thiazepan-4-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O3S/c1-14-5-2-3-6-15(14)19-8-9-22(10-12-26-19)20(23)16-13-18(25-21-16)17-7-4-11-24-17/h2-7,11,13,19H,8-10,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLOCXNAOIHLUAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2CCN(CCS2)C(=O)C3=NOC(=C3)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5-(Furan-2-yl)isoxazol-3-yl)(7-(o-tolyl)-1,4-thiazepan-4-yl)methanone

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